Cas no 887222-36-8 (2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
-
- 2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- 2-(furan-2-yl)-5-[(3-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- HMS1906N08
- 2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- 2-(furan-2-yl)-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- AKOS005008989
- F2575-0286
- CHEMBL1554165
- G857-1863
- NCGC00137252-01
- 887222-36-8
-
- インチ: 1S/C26H25N5O2S/c1-18-7-5-8-19(17-18)22(30-14-12-29(13-15-30)20-9-3-2-4-10-20)23-25(32)31-26(34-23)27-24(28-31)21-11-6-16-33-21/h2-11,16-17,22,32H,12-15H2,1H3
- InChIKey: DTLRUDSNRGMILF-UHFFFAOYSA-N
- SMILES: N1=C(C2=CC=CO2)N=C2SC(C(C3=CC=CC(C)=C3)N3CCN(C4=CC=CC=C4)CC3)=C(O)N12
計算された属性
- 精确分子量: 471.17289623g/mol
- 同位素质量: 471.17289623g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 34
- 回転可能化学結合数: 5
- 複雑さ: 674
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.3Ų
- XLogP3: 5.1
2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2575-0286-3mg |
2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887222-36-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2575-0286-2mg |
2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887222-36-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2575-0286-2μmol |
2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887222-36-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2575-0286-4mg |
2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887222-36-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2575-0286-1mg |
2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887222-36-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-olに関する追加情報
Introduction to 2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 887222-36-8)
2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the triazolo-thiazole class of heterocyclic molecules, which are well-known for their broad spectrum of pharmacological properties. The presence of multiple functional groups, including furan, phenyl rings, and piperazine moieties, contributes to its intricate chemical profile and makes it a promising candidate for further investigation in drug discovery.
The CAS No. 887222-36-8 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. The molecular structure of 2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol consists of a fused triazolo-thiazole core adorned with various aromatic and heteroaromatic substituents. This architectural design suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules. The furan moiety in this compound may contribute to its ability to interact with specific binding sites due to its electron-rich nature and ability to form hydrogen bonds. Similarly, the 3-methylphenyl and 4-phenylpiperazin-1-yl groups introduce hydrophobic interactions and may enhance solubility or binding affinity depending on the target receptor.
In the context of medicinal chemistry, the triazolo-thiazole scaffold has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The structural features of 2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol align well with this framework, suggesting potential therapeutic applications. For instance, the compound may exhibit inhibitory effects on kinases or other enzymes involved in cancer progression. Additionally, the piperazine ring is frequently found in drugs targeting central nervous system disorders due to its ability to modulate neurotransmitter activity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently. The introduction of the furan, methylphenyl, and phenylpiperazine substituents further complicates the synthetic route but also enhances the molecular diversity necessary for discovering novel bioactive entities.
Current research in pharmaceutical chemistry emphasizes the development of small molecules with dual or multiple mechanisms of action to improve therapeutic efficacy while minimizing side effects. The multifaceted structural features of 2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol make it an attractive candidate for such investigations. Preclinical studies are ongoing to evaluate its potential as a lead compound for treating various diseases.
The use of high-throughput screening (HTS) technologies has accelerated the identification of promising candidates like this one. By testing large libraries of compounds against numerous biological targets simultaneously, researchers can rapidly assess their potential utility. The unique chemical profile of CAS No. 887222-36-8 suggests that it may interact with multiple targets simultaneously, offering a strategic advantage in drug development.
Ethical considerations and regulatory compliance are paramount in pharmaceutical research. The synthesis and characterization of new compounds must adhere to stringent guidelines to ensure safety and efficacy before they can be translated into clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in advancing our understanding of such molecules.
The future direction of research on 2-(furan-2-y l)-5-(3-methylphen yl)(4-ph enylpip erazin -1 -y l)m eth yl -1 , 2 , 4tri azo lo[ 3 , 2 -b ] [ 1 , 3 ]thia z ol -6 -o l includes optimizing its pharmacokinetic properties through structure-based drug design (SBDD) approaches. By leveraging computational tools and experimental data, researchers aim to enhance its bioavailability、metabolic stability,and target specificity。These efforts will be crucial in translating preclinical findings into viable therapeutic agents.
In conclusion,the study of complex organic compounds like CAS No. 887222 -36 -8 represents a significant frontier in pharmaceutical chemistry。The intricate molecular architecture,combined with promising preliminary biological data,makes it a compelling subject for further investigation。As research progresses,we can expect new insights into its potential applications,which may ultimately benefit patients worldwide through innovative treatments。
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